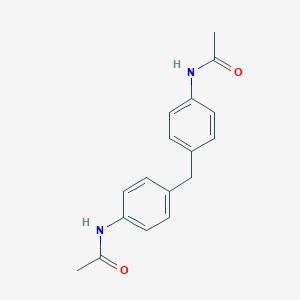

4,4'-Diacetamidodiphenylmethane

Vue d'ensemble

Description

4,4'-Diacetamidodiphenylmethane (4,4'-DMAP) is an organic compound used for various scientific research applications, including in vivo and in vitro studies. It is a white crystalline solid that is soluble in water and has a melting point of 84-86°C. 4,4'-DMAP is a useful reagent in organic synthesis and has been used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Polymer Research

4,4’-Diacetamidodiphenylmethane is used in the synthesis of structurally different aromatic polyimides . These polyimides, based on 4,4’-Diacetamidodiphenylmethane, form membranes due to their high molecular weight and exhibit high thermal stability . They are used in advanced technologies that require high-performance polymers for use in harsh environments .

Heritage Science

In heritage science, 4,4’-Diacetamidodiphenylmethane is analyzed in polyurethane (PUR) shoe soles from collections that have been stored for up to 50 years . This compound is a substance of very high concern in Europe and classified as a carcinogen in the USA .

Cancer Research

Fumarate Hydratase (FH1) plays a critical role in colorectal cancer treatment . The downregulation of FH1 in patients is associated with poor prognosis . FH1 binds to RAN, which inhibits the nuclear import of the PCSK9 transcription factor SREBF1/2, thus reducing the expression of PCSK9 . This leads to increased clonal expansion of CD8+ T cells, enhancing the immunotherapy response .

Hematopoietic Stem Cell Functions

Fumarate Hydratase (FH1) is a critical metabolic regulator of hematopoietic stem cell functions . Hematopoiesis-specific Fh1 deletion causes lethal fetal liver hematopoietic defects and hematopoietic stem cell (HSC) failure . However, HSCs lacking mitochondrial Fh1 fail to self-renew and display lymphoid differentiation defects .

Immunology

In immunology, FH1 recognizes elements of the C1/C2 domains of gp120 . The overall angle of approach of FH1 to gp120 is similar to that of the weakly ADCC-inducing A32-like antibody .

Chemical Analysis

4,4’-Diacetamidodiphenylmethane is used in chemical analysis, particularly in liquid chromatography/mass spectrometry . It is possible to analyze 4,4’-Diacetamidodiphenylmethane down to 1 ppm with an error of 2.5 ppm .

Mécanisme D'action

Target of Action

The primary target of 4,4’-Diacetamidodiphenylmethane, also known as FH1, is hepatocytes . Hepatocytes are the main functional cells of the liver, responsible for protein synthesis, metabolism, detoxification, and bile production.

Mode of Action

FH1 is a small molecule that enhances the functions of cultured hepatocytes . It interacts with hepatocytes, promoting their maturation and enhancing their functions . This interaction results in well-differentiated cultures of induced hepatocytes (iHeps), which are crucial for liver function .

Biochemical Pathways

Given its role in enhancing hepatocyte function and promoting the maturation of iheps, it can be inferred that fh1 likely influences pathways related to liver function and hepatocyte differentiation .

Result of Action

The action of FH1 results in enhanced hepatocyte functions and promotes the maturation of well-differentiated cultures of iHeps . This potentially alleviates a major obstacle to the use of induced pluripotent stem (iPS) cells as a renewable source of functional human hepatocytes .

Propriétés

IUPAC Name |

N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXMNSOPAKOPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872849 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diacetamidodiphenylmethane | |

CAS RN |

2719-05-3 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''-METHYLENEBIS(ACETANILIDE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2D9UMX8Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

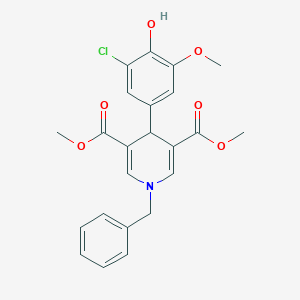

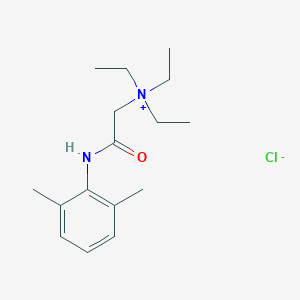

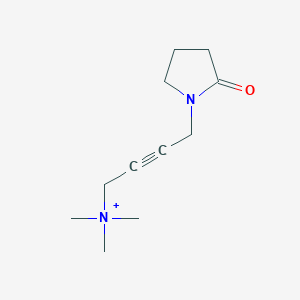

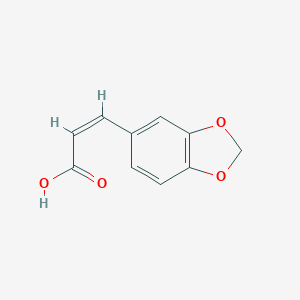

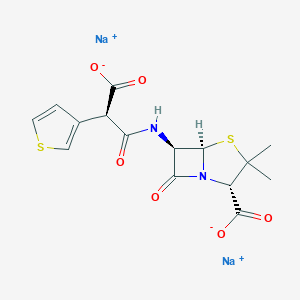

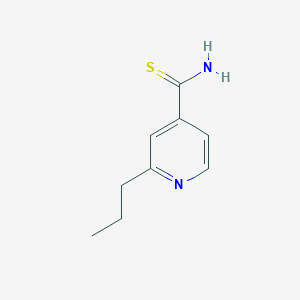

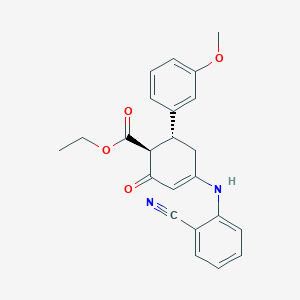

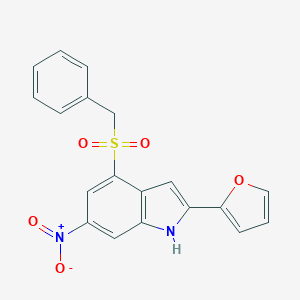

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of the FH1 domain?

A1: The FH1 domain is a proline-rich region within formin proteins. Its primary role is to bind profilin and profilin-actin complexes. This interaction is crucial for delivering actin monomers to the barbed end of growing actin filaments, thereby facilitating rapid actin polymerization. [, , , , , , ]

Q2: How does the FH1 domain contribute to formin-mediated actin filament elongation?

A2: The FH1 domain, with its multiple polyproline tracts, acts as a flexible tether that captures profilin-actin complexes from the cytoplasm. [] This capture mechanism enhances the local concentration of actin monomers near the barbed end of the filament, which is bound by the formin's FH2 domain. The FH1 domain then facilitates the transfer of these profilin-actin complexes to the FH2 domain, promoting rapid filament elongation. [, , ]

Q3: Do all FH1 domains have the same efficiency in mediating actin polymerization?

A3: No. While all FH1 domains bind profilin, their efficiency in mediating actin polymerization can differ depending on the specific formin and profilin isoforms involved. [, , ]

Q4: How does the length and sequence of the FH1 domain affect its function?

A4: Longer FH1 domains with more profilin-binding sites have been shown to capture more profilin-actin complexes, potentially leading to faster elongation rates. [, ] Additionally, the specific arrangement and affinity of polyproline tracts within the FH1 domain can influence the rate of profilin-actin delivery and overall polymerization efficiency. [, ]

Q5: Does the FH1 domain play a role in formin regulation?

A5: While the FH2 domain is the primary site for actin binding and nucleation, the FH1 domain can influence the overall activity of formins. For example, in the fission yeast formin Cdc12p, the FH1 domain is required for profilin to relieve the autoinhibitory effect of the FH2 domain on actin polymerization. []

Q6: Can the FH1 domain interact with other proteins besides profilin?

A6: Yes, there is evidence that the FH1 domain can interact with proteins other than profilin. For example, the FH1 domain of the yeast formin Bnr1p has been shown to interact with the SH3 domain of the F-Bar protein Hof1p. This interaction is thought to be involved in regulating cytokinesis. []

Q7: Are there any diseases associated with mutations in the FH1 domain?

A7: While there's no direct evidence linking FH1 domain mutations to specific diseases, disruptions in formin function, in general, have been implicated in various conditions. These include developmental defects, immune deficiencies, and cancer. [, ] Given the FH1 domain's crucial role in formin activity, mutations affecting its function could potentially contribute to these diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4258.png)

![4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate](/img/structure/B4958.png)